molecular formula C8H10ClNO3 B012025 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol CAS No. 103886-94-8

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol

Cat. No. B012025
M. Wt: 203.62 g/mol
InChI Key: DXVOBVFYDMLBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the treatment of a wide range of bacterial infections. It was first discovered in 1947 and has since been widely used in both human and veterinary medicine. In

Mechanism Of Action

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds between amino acids, thereby blocking the production of new proteins. This mechanism of action is unique among antibiotics and makes 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol effective against a wide range of bacterial species.

Biochemical And Physiological Effects

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has a number of biochemical and physiological effects on the body. It is rapidly absorbed from the gastrointestinal tract and distributed to all tissues, including the brain. It is metabolized in the liver and excreted in the urine. 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has been shown to have a number of side effects, including bone marrow suppression, which can lead to anemia, thrombocytopenia, and leukopenia. It has also been associated with the development of gray baby syndrome in newborns.

Advantages And Limitations For Lab Experiments

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has a number of advantages and limitations when used in laboratory experiments. It is effective against a wide range of bacterial species and is relatively inexpensive. However, its use is limited by its side effects and the development of bacterial resistance. In addition, it is not effective against all bacterial species and may not be suitable for all research applications.

Future Directions

There are a number of future directions for research on 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol. One area of interest is the development of new analogs and derivatives of 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol that may be more effective against resistant bacterial strains. Another area of interest is the use of 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol in combination with other antibiotics to improve its efficacy and reduce the risk of resistance. Finally, there is a need for further research into the mechanisms of 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol resistance and the development of new strategies for preventing and treating bacterial infections.

Synthesis Methods

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol is synthesized by the reaction of p-nitrophenol with thionyl chloride, followed by reduction of the resulting p-nitrochlorobenzene with sodium borohydride. The resulting p-aminochlorobenzene is then reacted with glyoxylic acid to produce 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol. The synthesis process is complex and requires careful control of reaction conditions to ensure a high yield of the final product.

Scientific Research Applications

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has been extensively studied for its antibacterial properties and has been used in a wide range of scientific research applications. It has been used to study the mechanisms of bacterial resistance to antibiotics, as well as to investigate the effects of antibiotics on bacterial growth and metabolism. 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has also been used in studies of bacterial protein synthesis and has been found to inhibit the formation of peptide bonds in the ribosome.

properties

CAS RN

103886-94-8

Product Name

5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

5-(2-amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol

InChI

InChI=1S/C8H10ClNO3/c9-5-1-4(7(12)3-10)2-6(11)8(5)13/h1-2,7,11-13H,3,10H2

InChI Key

DXVOBVFYDMLBMQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)Cl)C(CN)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)Cl)C(CN)O

Origin of Product

United States

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